1-[4-(Trifluoromethoxy)benzyl]piperidin-4-amine 1-[4-(Trifluoromethoxy)benzyl]piperidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1279219-09-8
VCID: VC7445709
InChI: InChI=1S/C13H17F3N2O/c14-13(15,16)19-12-3-1-10(2-4-12)9-18-7-5-11(17)6-8-18/h1-4,11H,5-9,17H2
SMILES: C1CN(CCC1N)CC2=CC=C(C=C2)OC(F)(F)F
Molecular Formula: C13H18ClF3N2O
Molecular Weight: 310.75

1-[4-(Trifluoromethoxy)benzyl]piperidin-4-amine

CAS No.: 1279219-09-8

VCID: VC7445709

Molecular Formula: C13H18ClF3N2O

Molecular Weight: 310.75

* For research use only. Not for human or veterinary use.

1-[4-(Trifluoromethoxy)benzyl]piperidin-4-amine - 1279219-09-8

Description

1-[4-(Trifluoromethoxy)benzyl]piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. It features a benzyl group substituted with a trifluoromethoxy (-OCF3) moiety attached to a piperidine ring, which is further functionalized with an amine group. This compound is of interest in medicinal chemistry due to its potential bioactivity and applications in drug discovery.

Synthesis Pathways

The synthesis of 1-[4-(Trifluoromethoxy)benzyl]piperidin-4-amine typically involves:

  • Preparation of the Benzyl Intermediate: The starting material, 4-(trifluoromethoxy)benzaldehyde, reacts with reagents such as alkyl halides or Grignard reagents to form the benzyl derivative.

  • Piperidine Functionalization: The benzyl intermediate undergoes reductive amination or nucleophilic substitution with piperidine derivatives.

  • Amine Functionalization: Introduction of the amine group at the piperidine's fourth position is achieved via selective reactions such as catalytic hydrogenation or amination.

Applications in Medicinal Chemistry

This compound is explored for its potential pharmacological properties, particularly in areas such as:

  • Neurological Disorders: Piperidine derivatives often exhibit activity on central nervous system (CNS) targets like neurotransmitter receptors.

  • Anticancer Research: The trifluoromethoxy group has been linked to improved potency and selectivity in various anticancer agents.

  • Drug Metabolism Studies: The trifluoromethoxy group contributes to enhanced metabolic stability, making it a valuable scaffold for drug design.

Biological Activity and ADME Profile

Although specific data on this compound's biological activity is limited, similar piperidine derivatives have been studied extensively for their pharmacokinetic properties:

  • Absorption: High lipophilicity suggests good membrane permeability.

  • Distribution: Likely to cross the blood-brain barrier due to its molecular size and lipophilic nature.

  • Metabolism: The trifluoromethoxy group resists oxidative metabolism, enhancing stability.

  • Excretion: Predominantly cleared via renal pathways.

Further studies are required to confirm these properties for this specific compound.

Research Insights and Future Directions

1-[4-(Trifluoromethoxy)benzyl]piperidin-4-amine represents a promising scaffold for drug discovery due to its physicochemical properties and potential bioactivity. Future research should focus on:

  • Structure-Activity Relationship (SAR): Exploring how modifications to the benzyl or piperidine groups affect biological activity.

  • In Vitro and In Vivo Studies: Testing for pharmacological activities such as receptor binding, enzyme inhibition, or cytotoxicity against cancer cell lines.

  • Computational Modeling: Predicting docking interactions with biological targets and optimizing ADME profiles.

CAS No. 1279219-09-8
Product Name 1-[4-(Trifluoromethoxy)benzyl]piperidin-4-amine
Molecular Formula C13H18ClF3N2O
Molecular Weight 310.75
IUPAC Name 1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-4-amine
Standard InChI InChI=1S/C13H17F3N2O/c14-13(15,16)19-12-3-1-10(2-4-12)9-18-7-5-11(17)6-8-18/h1-4,11H,5-9,17H2
Standard InChIKey ZAIVBKNVPJWJTC-UHFFFAOYSA-N
SMILES C1CN(CCC1N)CC2=CC=C(C=C2)OC(F)(F)F
Solubility not available
PubChem Compound 18002100
Last Modified Jul 26 2023

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